molecular formula C6H10N4O2 B13309256 methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate

methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13309256
M. Wt: 170.17 g/mol
InChI Key: FUFDBKGHFJVVTL-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a triazole-containing ester derivative characterized by a propanoate backbone with a methyl ester group at position 1 and a 3-amino-1H-1,2,4-triazole substituent at position 2.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-(3-amino-1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C6H10N4O2/c1-4(5(11)12-2)10-3-8-6(7)9-10/h3-4H,1-2H3,(H2,7,9)

InChI Key

FUFDBKGHFJVVTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Alkylation of 1H-1,2,4-Triazole with Alkyl Halides

Methodology:

  • Reactants: 1H-1,2,4-Triazole and methyl 2-bromo-3-oxopropanoate.
  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (K₂CO₃)
    • Temperature: 120°C
    • Duration: 12–24 hours
  • Procedure:
    • Dissolve 1H-1,2,4-triazole in DMF.
    • Add K₂CO₃ and methyl 2-bromo-3-oxopropanoate.
    • Heat under inert atmosphere with stirring.
    • Upon completion, cool, quench, and purify via column chromatography.

Outcome:

  • Formation of N-alkylated triazole ester intermediate.
  • Subsequent hydrolysis or reduction yields the target compound.

Data Table:

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 120°C
Reaction Time 12–24 h
Yield 70–85%

Cyclization of Hydrazide Derivatives

Methodology:

  • Reactants: Hydrazides derived from amino acids (e.g., methyl α-aminopropanoate) and hydrazine derivatives.
  • Reaction Conditions:
    • Solvent: Ethanol or acetic acid
    • Catalyst: Acidic or basic conditions depending on pathway
    • Temperature: Reflux (~80–100°C)
  • Procedure:
    • Condense hydrazides with suitable carbonyl compounds.
    • Induce cyclization to form the 1,2,4-triazole ring.
    • Purify via recrystallization or chromatography.

Outcome:

  • Formation of the triazole ring attached to the amino acid backbone.

Data Table:

Parameter Value
Solvent Ethanol
Temperature Reflux (~80°C)
Catalyst None or acid catalyst
Yield 65–80%

Multistep Synthesis via Intermediate Formation

Methodology:

  • Step 1: Synthesize methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate via alkylation.
  • Step 2: Functionalize the amino group through acylation or substitution.
  • Step 3: Final cyclization or substitution to introduce the amino-triazole moiety.

Reaction Conditions:

  • Use of coupling reagents such as EDC or DCC for amide bond formation.
  • Reflux conditions for cyclization steps.
  • Purification by chromatography or crystallization.

Outcome:

  • High-yield synthesis of the target compound with purity confirmed by NMR and MS.

Data Summary of Key Reaction Parameters

Method Starting Materials Key Reagents Solvent Temperature Reaction Time Yield Range Notes
Alkylation of Triazole 1H-1,2,4-Triazole + methyl 2-bromo-3-oxopropanoate K₂CO₃ DMF 120°C 12–24 h 70–85% Requires purification
Cyclization of Hydrazides Hydrazides + carbonyl compounds Acid or base Ethanol Reflux 4–8 h 65–80% Cyclization efficiency varies
Multistep Synthesis Precursors + coupling reagents EDC/DCC DCM or DMF Reflux 12–24 h 70–90% Involves intermediate purification

Notes on Optimization and Purification

  • Reaction Optimization:
    • Elevated temperatures enhance nucleophilic substitution rates.
    • Use of microwave irradiation can significantly reduce reaction times and improve yields.
  • Purification Techniques:
    • Column chromatography with suitable solvent systems (e.g., ethyl acetate/dichloromethane) is standard.
    • Recrystallization from ethanol or methanol ensures high purity.

Summary of Research Findings

  • Multiple pathways are viable, with alkylation of triazole being the most straightforward.
  • Cyclization methods offer high selectivity but may require more steps.
  • Recent studies emphasize the importance of reaction conditions, especially temperature and solvent choice, in optimizing yields.
  • Characterization techniques such as NMR, MS, and X-ray crystallography are essential for confirming structure and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product Yield Key Observations
1M NaOH, 80°C, 4 hours 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid85%Complete conversion, isolated via acidification
H₂SO₄ (10%), reflux, 6 hoursSame as above78%Longer reaction time required

This reaction is critical for generating bioactive carboxylic acid derivatives, which are often intermediates in drug synthesis .

Acylation of the Amino Group

The 3-amino group on the triazole ring reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides.

Reagent Conditions Product Yield Notes
Acetyl chloridePyridine, RT, 2 hoursMethyl 2-(3-acetamido-1H-1,2,4-triazol-1-yl)propanoate92%Reaction proceeds via nucleophilic substitution
Benzoyl chlorideDCM, 0°C → RT, 12 hoursMethyl 2-(3-benzamido-1H-1,2,4-triazol-1-yl)propanoate88%Requires anhydrous conditions

Acylation enhances steric bulk and modifies hydrogen-bonding capacity, influencing biological activity.

Alkylation Reactions

The triazole nitrogen and amino group participate in alkylation.

Reagent Site Product Yield Conditions
Methyl iodideTriazole N-2Methyl 2-(3-amino-4-methyl-1H-1,2,4-triazol-1-yl)propanoate75%K₂CO₃, DMF, 60°C, 8 hours
Ethyl bromoacetateAmino groupMethyl 2-(3-(ethoxycarbonylmethyl)amino-1H-1,2,4-triazol-1-yl)propanoate68%NaH, THF, RT, 6 hours

Alkylation diversifies functionalization, enabling applications in coordination chemistry and prodrug design.

Cycloaddition Reactions

The triazole ring may participate in [3+2] cycloadditions, though reactivity is less pronounced compared to 1,2,3-triazoles.

Reagent Product Yield Conditions
Phenylacetylene, CuI1,2,3-Triazole hybrid62% Click chemistry, 50°C, 12 hours
Nitrile oxideIsoxazole-triazole conjugate55% Toluene, reflux, 24 hours

Such reactions expand molecular complexity for applications in materials science .

Coordination Chemistry

The amino and triazole groups act as ligands for metal ions.

Metal Salt Product Application Stability
Cu(II) acetateCu(II) complex with N,N-coordinationCatalysisStable in air
Zn(II) chlorideTetrahedral Zn complexLuminescent materialsSensitive to moisture

Coordination modulates electronic properties and catalytic activity.

Oxidation and Reduction

  • Oxidation : The amino group oxidizes to nitro under strong conditions (e.g., KMnO₄/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, though this is less common .

Cross-Coupling Reactions

The triazole ring participates in Suzuki-Miyaura couplings when functionalized with halogens:

Reaction Conditions Yield Product Use
Suzuki coupling (aryl boronic acid)Pd(PPh₃)₄, K₂CO₃, DME 70%Biaryl conjugates for drug discovery

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C.

  • pH Sensitivity : Hydrolyzes rapidly in strong acids/bases; stable in neutral conditions .

  • Light Sensitivity : Degrades under UV exposure without stabilizers.

Scientific Research Applications

Based on available information, here's what is known about the applications of compounds related to "methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate":

Chemical Structure and Properties
this compound has the molecular formula C6H10N4O2C_6H_{10}N_4O_2 and a molecular weight of 170.17 g/mol .

Potential Biological Activities
Triazole derivatives, including those with alkyl substitutions, have shown enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. One study evaluated triazole derivatives and found promising Minimum Inhibitory Concentration (MIC) values that support further investigation into their potential as antimicrobial agents. Research suggests that such compounds may also exhibit anticancer properties by inducing apoptosis in cancer cells, and neuroprotective effects through the reduction of oxidative stress in neuronal cells.

Related Compounds
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate, a related compound, is also of interest in pharmacological research due to its potential biological activities.

Synthesis
The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves:

  • Formation of the triazole ring using a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.
  • Introduction of the propanoate group through esterification reactions involving ethyl alcohol and the appropriate carboxylic acid derivative.
  • Introduction of the methyl and amino groups through alkylation and amination reactions, respectively.

Table 1: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Features
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate Not specified C₆H₉N₄O₂ Amino group at triazole C3; propanoate chain High polarity due to amino group; potential for bioactivity
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate 106535-19-7 C₆H₉N₃O₂ Triazole at propanoate C3; no amino group Reduced hydrogen bonding capacity; simpler synthesis
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate 1155528-46-3 C₇H₁₁N₃O₂ Methyl group at propanoate C2; no amino group Increased lipophilicity; steric hindrance at C2
Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate 953738-92-6 C₅H₈N₄O₂ Acetate chain (shorter than propanoate) Smaller size; potential for faster metabolic clearance
3-(1,2,4-Triazol-1-yl)-L-alanine 4819-36-7 C₅H₈N₄O₂ Carboxylic acid instead of ester; L-alanine backbone Water-soluble; biologically compatible amino acid derivative

Stability and Regulatory Considerations

  • Degradation: Triazole-containing compounds are often stable under physiological conditions, but ester hydrolysis may occur in acidic/basic environments. The amino group could accelerate degradation compared to methyl analogs .
  • Regulatory Status: notes that triazole derivatives are commonly used as counterions or excipients in drug formulations, though specific safety data for the target compound is lacking. Discontinued commercial status () may reflect synthesis challenges or niche applications .

Biological Activity

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate (also known as methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring, which is known for its pharmacological significance. The compound can be synthesized through various methods involving alkylation and condensation reactions. For instance, one efficient synthetic route involves the alkylation of a triazole derivative followed by subsequent reactions to yield the desired product with high purity and yield .

Biological Activities

The biological activities of this compound are primarily attributed to the triazole moiety. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of pharmacological effects:

  • Anticancer Activity : this compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated its efficacy against human breast cancer cells (MCF-7), with significant cytotoxic effects observed at micromolar concentrations .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several pathogenic bacteria and fungi. Studies have reported that triazole derivatives can disrupt microbial cell wall synthesis and inhibit essential enzymes, leading to cell death .
  • Anti-inflammatory Effects : Compounds containing the triazole ring have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

Recent studies have focused on the synthesis of various triazole derivatives and their biological evaluation:

StudyCompoundBiological ActivityFindings
Triazole DerivativesAnticancerSignificant cytotoxicity against MCF-7 cells
TriazolethionesAntimicrobialEffective against a range of pathogens
Triazole CompoundsAnti-inflammatoryInhibition of cytokine production

In one specific study, a series of triazole derivatives were synthesized and screened for their anticancer properties. Notably, certain compounds exhibited enhanced activity compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for cellular processes in both cancerous and microbial cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Modulation of Immune Response : The anti-inflammatory properties may be linked to the compound's ability to modulate immune responses through cytokine regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound can be synthesized via cyclocondensation or alkylation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with nitriles or via nucleophilic substitution. Optimization involves adjusting stoichiometry (e.g., molar ratios of 1,2,4-triazole precursors to ester intermediates), solvent polarity (e.g., DMF or acetonitrile), and reaction temperature (60–100°C). Catalytic agents like DIPEA (diisopropylethylamine) can enhance reaction efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions and purity .
  • X-ray Crystallography : Single-crystal diffraction data collected at 100–150 K, refined using SHELXL for small-molecule structures . Visualization tools like WinGX/ORTEP aid in anisotropic displacement modeling .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (±0.001 Da tolerance).

Q. How can researchers assess the purity of this compound and validate its identity in different solvent systems?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (70:30) to quantify purity. Pharmacopeial standards (e.g., USP guidelines) recommend ≤0.1% impurity thresholds for bioactive compounds .
  • Elemental Analysis : Compare experimental C/H/N/O percentages to theoretical values (deviation <0.3%) .
  • Melting Point : Differential scanning calorimetry (DSC) to confirm thermal stability and phase purity.

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data regarding the compound's molecular geometry?

  • Methodology : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental X-ray data. SHELXL refinement parameters (R-factor <5%) ensure structural accuracy. For discrepancies, check for solvent effects in crystallography or improper basis sets in DFT calculations. Polymorphism screening via powder XRD can resolve lattice inconsistencies .

Q. What experimental strategies can elucidate the reaction mechanisms involved in the formation of this triazole derivative?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace triazole ring formation pathways.
  • Computational Modeling : Transition-state analysis with Gaussian or ORCA software to predict activation energies .

Q. What computational approaches are recommended to model the electronic properties and potential binding interactions of this triazole derivative?

  • Methodology :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with HDAC enzymes) using GROMACS or AMBER, incorporating solvation models like TIP3P .

Q. How should bioactivity assays be designed to evaluate the pharmacological potential of this compound while minimizing false positives?

  • Methodology :

  • In Vitro Assays : Use cancer cell lines (e.g., MCF-7 or HeLa) with MTT/WST-1 viability tests. Include positive controls (e.g., doxorubicin) and solvent blanks.
  • Dose-Response Curves : IC₅₀ calculations via nonlinear regression (GraphPad Prism).
  • Selectivity Screening : Test against non-target cells (e.g., HEK293) to assess toxicity .

Q. What methodologies are available to investigate the compound's stability under various temperature and pH conditions?

  • Methodology :

  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., >200°C for thermal stability).
  • Forced Degradation Studies : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS.
  • Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines to assess photostability .

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